

GPR55 Agonists and the Regulation of Bone Physiology: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of G-protein coupled receptor 55 (GPR55) and its agonists in the intricate regulation of bone physiology. As a potential therapeutic target for a variety of bone-related disorders, understanding the molecular mechanisms and cellular effects of GPR55 activation is paramount. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to GPR55 in Bone Biology

G-protein coupled receptor 55 (GPR55) has emerged as a significant player in bone metabolism. It is expressed in key bone cells, including osteoclasts (cells responsible for bone resorption) and osteoblasts (cells responsible for bone formation), in both human and murine models.[1][2][3] The physiological role of GPR55 in bone is complex, with its activation leading to distinct and sometimes opposing effects on the formation and function of these critical cell types. A variety of synthetic and endogenous ligands have been identified that modulate GPR55 activity, offering valuable tools for research and potential therapeutic development.

GPR55 Agonists: Key Molecules in Bone Research

Several agonists have been instrumental in elucidating the function of GPR55 in bone physiology. These include the synthetic agonist O-1602, the endogenous lysophospholipid L-α-







lysophosphatidylinositol (LPI), and the specific compound designated "GPR55 agonist 3" (also known as Compound 26).[1]

GPR55 agonist 3 has been identified as a particularly potent agonist with the following characteristics:

• EC50 (human GPR55): 0.239 nM

• EC50 (rat GPR55): 1.76 nM

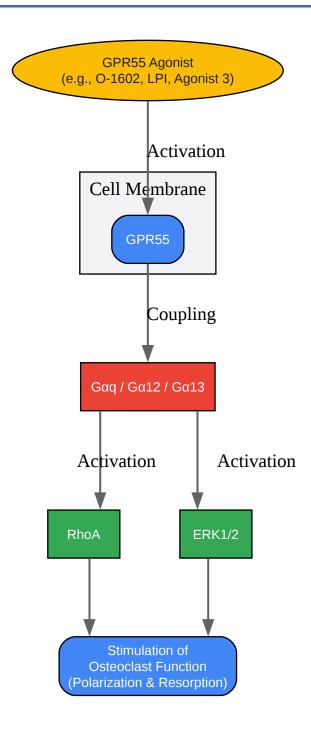
• EC50 for β-arrestin recruitment (human GPR55): 6.2 nM

While specific data on the effects of **GPR55 agonist 3** on bone cell function are still emerging, its high potency makes it a valuable tool for future investigations. This guide will focus on the well-documented effects of O-1602 and LPI as representative GPR55 agonists, with the understanding that the high potency of **GPR55 agonist 3** suggests it would elicit similar, if not more pronounced, effects.

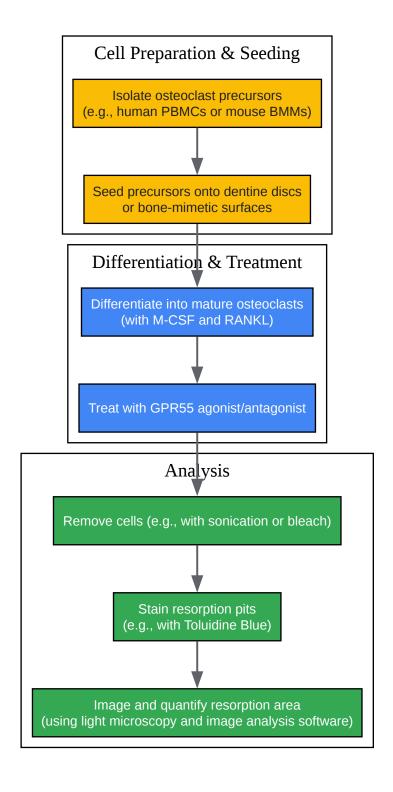
GPR55 Signaling in Bone Cells

Activation of GPR55 in bone cells, particularly osteoclasts, initiates a cascade of intracellular signaling events. GPR55 is known to couple to G α q, G α 12, or G α 13 G-proteins.[4] In osteoclasts, this leads to the activation of downstream pathways involving Rho and extracellular signal-regulated kinase (ERK1/2). This signaling cascade is crucial for the functional effects of GPR55 on osteoclast activity.









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